molecular formula C9H11N5O3 B1671064 Beta-D-Erythrofuranosyl-Adenosine CAS No. 17019-46-4

Beta-D-Erythrofuranosyl-Adenosine

Cat. No. B1671064
CAS RN: 17019-46-4
M. Wt: 237.22 g/mol
InChI Key: DTGVOXMKTYPSSO-NVMQTXNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythrofuranosyladenine, also known as 9-beta-D-Erythrofuranosyladenine and ETA, is a nontoxic MTAP substrate. Erythrofuranosyladenine is an effective salvage agent for methylthioadenosine phosphorylase–selective therapy of T-cell acute lymphoblastic leukemia with L-alanosine. The cytotoxicity of EFA to hematopoietic progenitors erythroid burst-forming units (BFU-Es) and granulocyte-macrophage colony-forming units (CFU-GMs) was at least 26- to 41-fold less than that of MTA. EFA selectively rescued MTAP+ MOLT-4 cells from L-alanosine toxicity at 25 microM with negligible toxicity even at 100 microM. EFA is an effective agent for salvaging MTAP+ cells from L-alanosine toxicity and is superior to MTA due to lower cytotoxicity.

properties

CAS RN

17019-46-4

Product Name

Beta-D-Erythrofuranosyl-Adenosine

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

(2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1

InChI Key

DTGVOXMKTYPSSO-NVMQTXNBSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Erythrofuranosyladenine, 9-beta-D-Erythrofuranosyladenine, 9-β-D-Erythrofuranosyladenine, ETA.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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